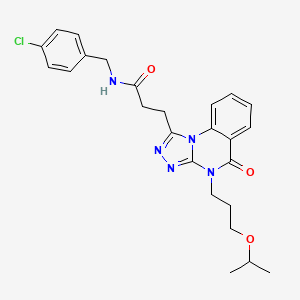
OfChi-h-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
OfChi-h-IN-2 is a potent inhibitor of the enzyme chitinase-h, which is found exclusively in lepidopteran insects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of OfChi-h-IN-2 involves the use of triazolo-quinazolinone derivativesThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions
OfChi-h-IN-2 primarily undergoes substitution reactions during its synthesis.
Common Reagents and Conditions
Common reagents used in the synthesis of this compound include triazolo-quinazolinone precursors, organic solvents like dichloromethane, and catalysts such as palladium or copper complexes. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major product formed from these reactions is the this compound compound itself, characterized by its triazolo-quinazolinone core and specific functional groups that confer its inhibitory activity .
Scientific Research Applications
OfChi-h-IN-2 has several scientific research applications:
Agricultural Insecticide Research: It is used to inhibit the growth and development of lepidopteran pests, making it a valuable tool in pest control strategies.
Biological Studies: Researchers use this compound to study the role of chitinase-h in insect development and molting processes.
Chemical Biology: The compound serves as a model inhibitor for studying enzyme-inhibitor interactions and developing new inhibitors for other chitinases.
Mechanism of Action
OfChi-h-IN-2 exerts its effects by binding to the active site of chitinase-h, thereby inhibiting its enzymatic activity. This inhibition prevents the breakdown of chitin, a crucial component of the insect exoskeleton, leading to impaired growth and development of the insect . The molecular target of this compound is the chitinase-h enzyme, and the pathway involved includes the disruption of chitin metabolism .
Comparison with Similar Compounds
Similar Compounds
Chitinase Inhibitors: Other chitinase inhibitors include allosamidin and argifin, which also target chitinases but may have different structures and mechanisms of action.
Triazolo-quinazolinone Derivatives: Compounds like TQ19 share a similar core structure with OfChi-h-IN-2 and exhibit comparable inhibitory activities.
Uniqueness
This compound is unique due to its high specificity and potency against chitinase-h, making it particularly effective in controlling lepidopteran pests. Its structure allows for strong binding to the enzyme’s active site, resulting in significant inhibition even at low concentrations .
Properties
Molecular Formula |
C25H28ClN5O3 |
|---|---|
Molecular Weight |
482.0 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-3-[5-oxo-4-(3-propan-2-yloxypropyl)-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide |
InChI |
InChI=1S/C25H28ClN5O3/c1-17(2)34-15-5-14-30-24(33)20-6-3-4-7-21(20)31-22(28-29-25(30)31)12-13-23(32)27-16-18-8-10-19(26)11-9-18/h3-4,6-11,17H,5,12-16H2,1-2H3,(H,27,32) |
InChI Key |
QQTNTMQQHPDLQU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCCCN1C(=O)C2=CC=CC=C2N3C1=NN=C3CCC(=O)NCC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















